N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Overview
Description
N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of robust catalysts and reagents that can withstand industrial conditions is also crucial.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonamide group yields the corresponding amine.
Scientific Research Applications
N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block with applications in organic electronics.
2-substituted benzo[b]thiophenes: Important components of pharmaceuticals and organic semiconducting materials.
Uniqueness
N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of both a thiophene ring and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and stability under diverse conditions.
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2S2/c15-14(16,17)13-3-1-12(2-4-13)10-22(19,20)18-7-5-11-6-8-21-9-11/h1-4,6,8-9,18H,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBFOLHCXKYHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCC2=CSC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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